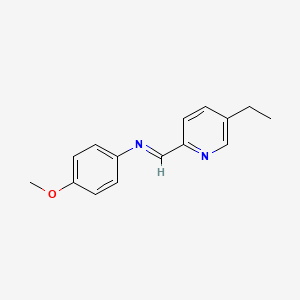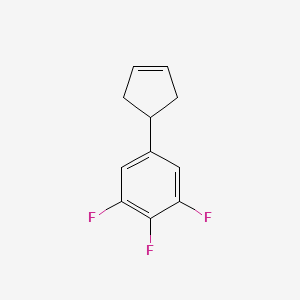
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a cyclopentene ring attached to a trifluorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluorobenzene moiety to less fluorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene moiety can enhance the compound’s binding affinity and specificity, while the cyclopentene ring can influence its overall conformation and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Terpenylic Acid: Similar in structure due to the presence of a cyclopentene ring.
Heptamethine Cyanine Dyes: Contain trifluoromethyl groups and are used in similar applications.
Cyclopent-3-ene-1-carboxamides: Share the cyclopentene ring structure and are synthesized using similar methods
Uniqueness
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is unique due to the combination of a cyclopentene ring and a trifluorobenzene moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
599204-63-4 |
|---|---|
Fórmula molecular |
C11H9F3 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
5-cyclopent-3-en-1-yl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C11H9F3/c12-9-5-8(6-10(13)11(9)14)7-3-1-2-4-7/h1-2,5-7H,3-4H2 |
Clave InChI |
XKTSWYGEQDJKJU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
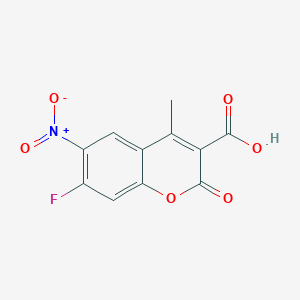
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
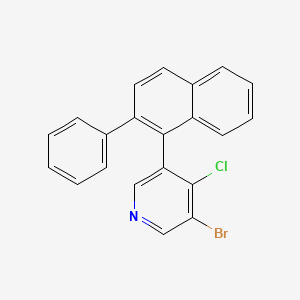
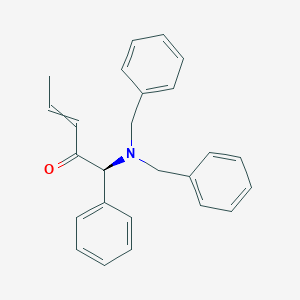
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
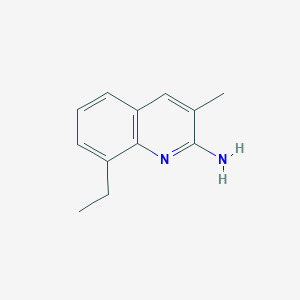
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
